

An In-depth Technical Guide to 5-(Furan-2-yl)nicotinic Acid

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Compound of Interest

Compound Name: 5-(Furan-2-yl)nicotinic acid

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Abstract

5-(Furan-2-yl)nicotinic acid is a heterocyclic compound featuring a furan ring attached to a nicotinic acid scaffold. This molecule holds potential for investigation in various therapeutic areas due to the diverse biological activities associated with both furan and nicotinic acid moieties. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and a discussion of its potential pharmacological relevance based on the known activities of related compounds. While specific biological data for **5-(Furan-2-yl)nicotinic acid** is not extensively available in public literature, this document serves as a foundational resource for researchers initiating studies on this compound.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for treating dyslipidemia.^{[1][2]} Its pharmacological effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), leading to a reduction in triglycerides, low-density lipoprotein (LDL), and an increase in high-density lipoprotein (HDL).^[1] The furan ring is a versatile heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.^[3] The incorporation of a furan moiety into the nicotinic acid scaffold at

the 5-position is a rational drug design strategy to explore novel pharmacological profiles and potentially modulate the activity of the parent molecule.

Chemical and Physical Properties

5-(Furan-2-yl)nicotinic acid is a solid, off-white compound.^[4] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source
IUPAC Name	5-(Furan-2-yl)pyridine-3-carboxylic acid	PubChem ^[3]
Synonyms	5-(2-Furyl)nicotinic acid, 5-(furan-2-yl)pyridine-3-carboxylic acid	PubChem ^[3]
CAS Number	857283-84-2	PubChem ^[3]
Molecular Formula	C ₁₀ H ₇ NO ₃	PubChem ^[3]
Molecular Weight	189.17 g/mol	PubChem ^[3]
Appearance	Off-white solid	^[4]
Purity	97%	
InChI Key	YAIWRLRMUNJGCX-UHFFFAOYSA-N	PubChem ^[3]

Table 1: Physicochemical Properties of **5-(Furan-2-yl)nicotinic acid**.

Synthesis

The most common and efficient method for the synthesis of **5-(Furan-2-yl)nicotinic acid** is the Suzuki-Miyaura cross-coupling reaction.^[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (5-bromonicotinic acid) and an organoboron compound (2-furanylboronic acid).

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of 5-arylnicotinic acid derivatives.[5]

Materials:

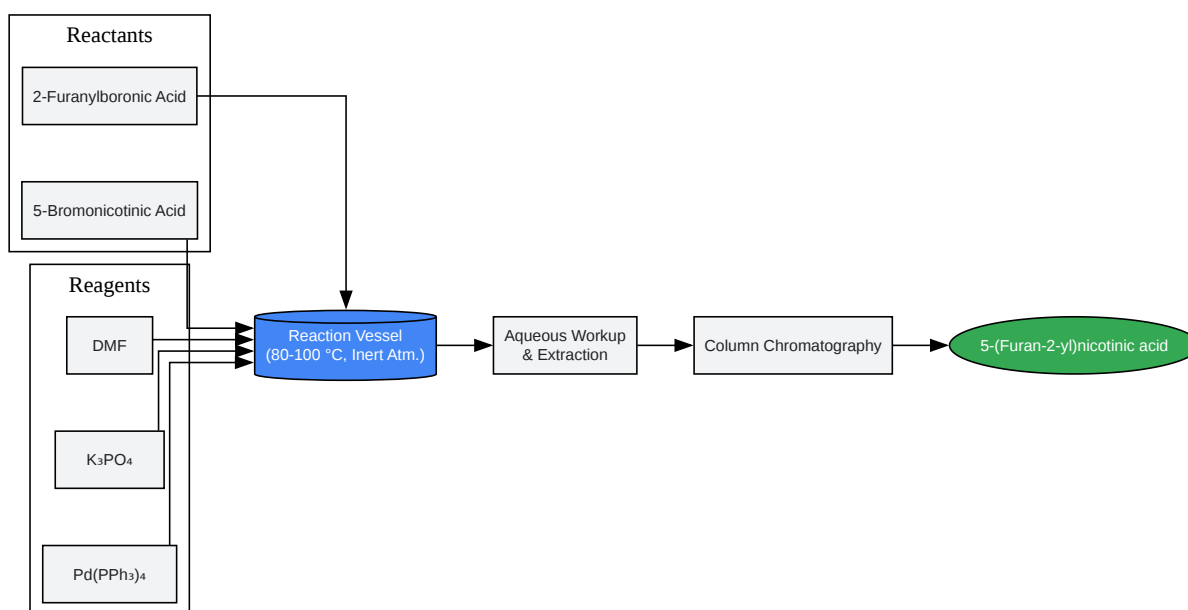
- 5-Bromonicotinic acid
- 2-Furanylboronic acid
- Palladium(0) tetrakis(triphenylphosphine) [$\text{Pd}(\text{PPh}_3)_4$]
- Potassium phosphate (K_3PO_4) or Sodium Carbonate (Na_2CO_3)
- Anhydrous, degassed N,N-Dimethylformamide (DMF) or a mixture of 1,4-Dioxane and water (4:1)
- Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
- Magnetic stirrer and heating mantle/oil bath
- Solvents for workup and purification (e.g., ethyl acetate, water, brine)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromonicotinic acid (1.0 eq), 2-furanylboronic acid (1.2-1.5 eq), and potassium phosphate (2.0-3.0 eq).
- **Catalyst Addition:** Add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), to the flask.
- **Solvent Addition:** Add the anhydrous and degassed solvent (DMF or Dioxane/water mixture) to the flask via syringe.
- **Reaction:** Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

- **Workup:** Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, it can be removed under reduced pressure. Dilute the residue with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the dried organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford **5-(Furan-2-yl)nicotinic acid**.

Diagram of the Synthesis Workflow:



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Suzuki-Miyaura Coupling Workflow

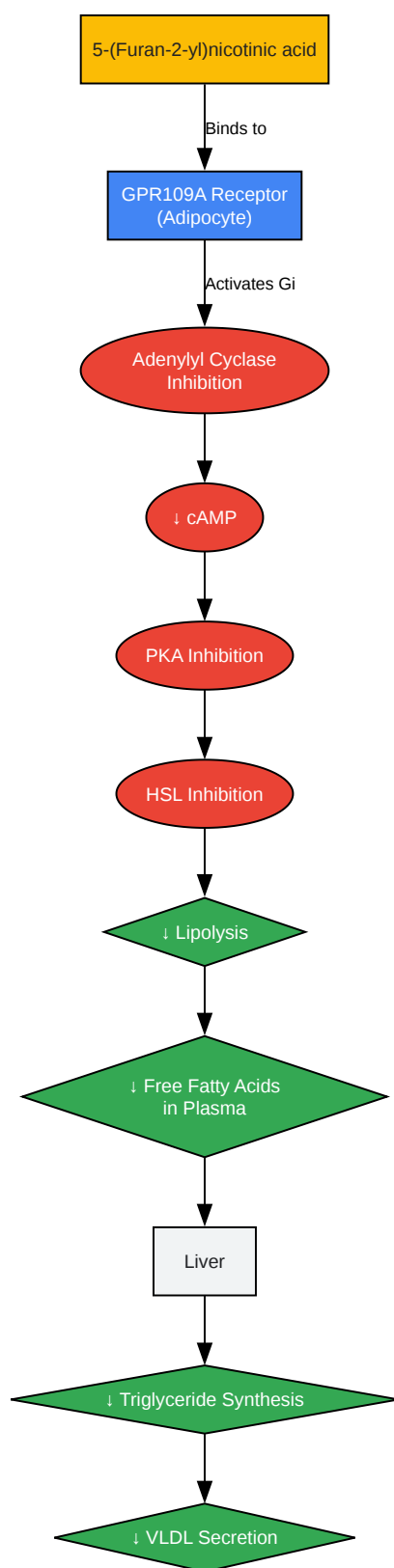
Potential Pharmacological Activity and Biological Targets

While direct experimental data for **5-(Furan-2-yl)nicotinic acid** is limited, its potential pharmacological profile can be inferred from the activities of its constituent moieties.

GPR109A Agonism and Lipid Modification

The primary target of nicotinic acid is the G protein-coupled receptor GPR109A (also known as HCA₂).^[1] Activation of this receptor in adipocytes inhibits lipolysis, reducing the release of free fatty acids into the bloodstream. This, in turn, decreases the liver's production of triglycerides and VLDL, ultimately leading to lower LDL levels. Nicotinic acid also increases HDL levels, although the exact mechanism is not fully understood. It is plausible that **5-(Furan-2-yl)nicotinic acid** retains affinity for GPR109A. The furan ring, acting as a potential bioisostere for a phenyl group, may influence the binding affinity and efficacy at this receptor. Further investigation is required to determine the precise interaction and functional consequence of the 5-furan-2-yl substitution on GPR109A signaling.

Potential Signaling Pathway:



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Hypothesized GPR109A Signaling Pathway

Other Potential Activities

The furan moiety is associated with a broad spectrum of biological activities.[3] Therefore, **5-(Furan-2-yl)nicotinic acid** could be explored for:

- **Antimicrobial Activity:** Furan derivatives have shown efficacy against various bacterial and fungal strains.
- **Anti-inflammatory Activity:** Some furan-containing compounds exhibit anti-inflammatory properties.
- **Anticancer Activity:** The furan nucleus is present in several compounds with cytotoxic activity against cancer cell lines.

Future Directions

To fully elucidate the therapeutic potential of **5-(Furan-2-yl)nicotinic acid**, further research is imperative. Key areas for future investigation include:

- **In Vitro Pharmacological Profiling:**
 - Binding assays to determine the affinity (K_i or K_a) for the GPR109A receptor.
 - Functional assays (e.g., cAMP measurement) to determine the efficacy (EC_{50} or IC_{50}) and potency at GPR109A.
 - Screening for antimicrobial, anti-inflammatory, and anticancer activities in relevant cell-based assays.
- **In Vivo Studies:**
 - Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
 - Efficacy studies in animal models of dyslipidemia, inflammation, or cancer, depending on the in vitro results.
- **Structure-Activity Relationship (SAR) Studies:**

- Synthesis and evaluation of analogs with modifications to the furan and nicotinic acid rings to optimize activity and selectivity.

Conclusion

5-(Furan-2-yl)nicotinic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through established cross-coupling methodologies. While its specific biological profile remains to be fully characterized, the known pharmacology of its constituent parts suggests potential applications in metabolic disorders and other therapeutic areas. This technical guide provides a solid foundation for researchers to embark on the further investigation and development of this intriguing molecule.

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